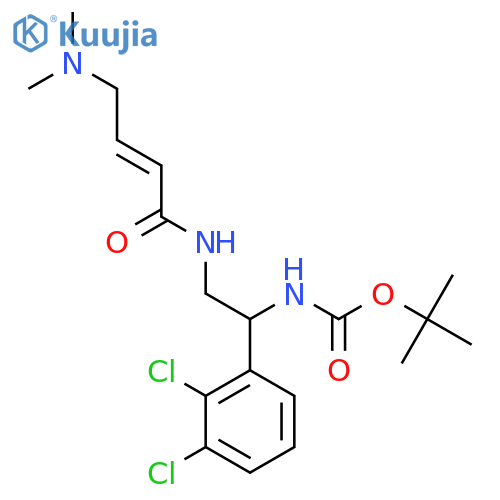

Cas no 2411329-84-3 (tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate)

tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate

- tert-butyl N-[1-(2,3-dichlorophenyl)-2-[(2E)-4-(dimethylamino)but-2-enamido]ethyl]carbamate

- 2411329-84-3

- EN300-26585922

- Z3952175155

-

- インチ: 1S/C19H27Cl2N3O3/c1-19(2,3)27-18(26)23-15(13-8-6-9-14(20)17(13)21)12-22-16(25)10-7-11-24(4)5/h6-10,15H,11-12H2,1-5H3,(H,22,25)(H,23,26)/b10-7+

- InChIKey: WIEYOFPWFRGVHV-JXMROGBWSA-N

- ほほえんだ: ClC1C(=CC=CC=1C(CNC(/C=C/CN(C)C)=O)NC(=O)OC(C)(C)C)Cl

計算された属性

- せいみつぶんしりょう: 415.1429471g/mol

- どういたいしつりょう: 415.1429471g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 9

- 複雑さ: 521

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 70.7Ų

tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26585922-0.05g |

tert-butyl N-[1-(2,3-dichlorophenyl)-2-[(2E)-4-(dimethylamino)but-2-enamido]ethyl]carbamate |

2411329-84-3 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate 関連文献

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamateに関する追加情報

tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate: A Comprehensive Overview

The compound tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate, with the CAS number NO 24113-84-3, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a tert-butyl group, a 2,3-dichlorophenyl moiety, and a but-2-enamide segment with a dimethylamino substituent. These structural features contribute to its unique chemical properties and potential applications in drug design and development.

Recent studies have highlighted the importance of tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate in the context of enzyme inhibition and bioactivity modulation. Researchers have explored its ability to interact with various biological targets, including protein kinases and proteases, which are critical in disease pathways such as cancer and neurodegenerative disorders. The presence of the 2,3-dichlorophenyl group is particularly significant, as it has been shown to enhance the molecule's binding affinity to certain receptors and enzymes.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the tert-butyl carbamate intermediate and the subsequent coupling with the 2,3-dichlorophenyl-containing enamide. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the final product and confirm its structural integrity.

In terms of applications, tert-butyl N-1-(2,3-dichlorophenyl)-

The development of this compound also aligns with current trends in green chemistry. Efforts are being made to streamline its synthesis process by employing more sustainable reagents and catalysts. For instance, the use of microwave-assisted synthesis has been explored to reduce reaction times and minimize waste generation.

In conclusion, tert-butyl N-1-(

2411329-84-3 (tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate) 関連製品

- 1257664-95-1(4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran)

- 329795-83-7(2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide)

- 2229628-80-0(1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1334147-72-6(8-(tert-butoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid)

- 2092289-16-0(5-bromo-4-(1,3-dioxolan-2-yl)thiophen-2-ylmethanol)

- 1805691-07-9(2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one)

- 72832-25-8(3-Bromothieno[2,3-b]pyridine-2-carboxylic acid)

- 3290-01-5(2,3-Dichlorobenzyl Chloride)

- 2172569-55-8(1-(1-Aminopropyl)-3,5-dimethylcyclohexan-1-ol)

- 1805170-57-3(2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid)